2,5-Diformylfuran-3-sulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
144876-21-1 |
|---|---|
Molecular Formula |
C6H4O6S |
Molecular Weight |
204.16 g/mol |
IUPAC Name |
2,5-diformylfuran-3-sulfonic acid |
InChI |
InChI=1S/C6H4O6S/c7-2-4-1-6(13(9,10)11)5(3-8)12-4/h1-3H,(H,9,10,11) |
InChI Key |
RRJQUDQANQYZST-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |
Canonical SMILES |
C1=C(OC(=C1S(=O)(=O)O)C=O)C=O |
Synonyms |
3-Furansulfonic acid, 2,5-diformyl- |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Diformylfuran 3 Sulfonic Acid
De Novo Synthesis Approaches to the Furan-3-sulfonic acid Core
The synthesis of a furan (B31954) ring typically involves the cyclization of a 1,4-dicarbonyl compound or related precursors. To incorporate a sulfonic acid group at the 3-position, a suitably functionalized acyclic precursor would be required. One plausible approach could involve the Paal-Knorr furan synthesis, where a 1,4-dicarbonyl compound is cyclized under acidic conditions. In this context, a 2-sulfo-1,4-dicarbonyl precursor would be necessary. The synthesis of such a precursor, however, is not trivial and would likely involve multiple steps.
Another potential de novo approach could be adapted from methodologies used for other substituted furans. For instance, the Feist-Benary furan synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound. A modification of this reaction using a sulfonated β-dicarbonyl compound could theoretically yield a furan-3-sulfonic acid derivative.
| Reaction | Precursors | Conditions | Potential Outcome |
| Modified Paal-Knorr Synthesis | 2-Sulfo-1,4-dicarbonyl compound | Acid catalysis, heat | Furan-3-sulfonic acid core |
| Modified Feist-Benary Synthesis | α-halo ketone, sulfonated β-dicarbonyl compound | Base catalysis | Furan-3-sulfonic acid derivative |
The direct sulfonation of a pre-formed furan ring is a more common approach for introducing a sulfonic acid group. Furan itself undergoes sulfonation, typically at the more reactive C-2 position, using reagents like a sulfur trioxide-pyridine complex. youtube.com To achieve sulfonation at the C-3 position, a directing group at C-2 would be necessary to block the more reactive site and direct the incoming electrophile to C-3.
Alternatively, a more regioselective method would involve the use of directed ortho-metalation. A furan derivative with a directing group at C-2 or C-4 could be lithiated at the C-3 position, followed by quenching with a sulfur trioxide source, such as SO₃-DMF complex, to install the sulfonic acid group. This method offers a higher degree of control over the regiochemical outcome.
| Method | Starting Material | Reagents | Key Consideration |
| Electrophilic Sulfonation | 2-Substituted furan | SO₃-pyridine | The directing effect of the C-2 substituent. |
| Directed Metalation-Sulfonation | 2- or 4-Substituted furan with a directing group | n-BuLi, then SO₃-DMF | Choice of a suitable directing group. |
Introduction of Formyl Groups at C-2 and C-5 Positions
With the furan-3-sulfonic acid core in hand, the next critical step is the introduction of the two formyl groups at the C-2 and C-5 positions.
A widely employed strategy for the synthesis of 2,5-diformylfuran is the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netacs.org This principle can be extended to a sulfonated furan system. A plausible route would involve starting with a furan derivative that already contains hydroxymethyl groups at the C-2 and C-5 positions, followed by sulfonation at C-3, and then selective oxidation of the hydroxymethyl groups.
Numerous catalytic systems have been developed for the oxidation of HMF to DFF, often utilizing transition metal catalysts and various oxidants, including molecular oxygen. mdpi.comjku.at The choice of catalyst and reaction conditions would be critical to ensure high selectivity for the dialdehyde (B1249045) without over-oxidation to carboxylic acids or degradation of the sulfonated furan ring.
| Catalyst System | Oxidant | Solvent | Typical Yields (for HMF to DFF) |
| Ru/Al₂O₃ | O₂ | Toluene | >90% |
| Vanadium-based catalysts | O₂ | DMSO | High |
| TEMPO-mediated electrooxidation | Electrochemical | CH₂Cl₂/H₂O | ~65% nih.gov |
Direct formylation of the furan-3-sulfonic acid core at the C-2 and C-5 positions is another potential route. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. quimicaorganica.org This reaction employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent.
The application of the Vilsmeier-Haack reaction to furan-3-sulfonic acid would need to consider the strong electron-withdrawing and deactivating nature of the sulfonic acid group. It is likely that the reaction would require forcing conditions, and the regioselectivity might be influenced by the presence of the sulfonic acid group. It is conceivable that the formylation would occur preferentially at the more activated C-5 position, followed by a second formylation at the C-2 position.
One-Pot and Cascade Reaction Sequences for 2,5-Diformylfuran-3-sulfonic acid Synthesis
The development of a one-pot or cascade reaction sequence for the synthesis of this compound would be highly desirable from an efficiency and sustainability perspective. Such a process could potentially start from a readily available precursor and involve a series of in-situ transformations.
For instance, a hypothetical one-pot synthesis could involve the dehydration of a hexose (B10828440) to form a furanic intermediate, followed by concurrent or sequential sulfonation and oxidation/formylation steps. acs.org The use of multifunctional catalysts, such as solid acids with redox capabilities, could facilitate such a transformation. mdpi.com Graphene oxide, for example, has been shown to act as a bifunctional catalyst for the direct synthesis of DFF from fructose (B13574). rsc.org A sulfonated version of such a catalyst could potentially lead to the desired product.
However, the development of such a one-pot process would be challenging due to the need for orthogonal reaction conditions and the potential for competing side reactions. Careful selection of catalysts, solvents, and reaction parameters would be paramount to achieving a reasonable yield of the target molecule.
Based on a comprehensive review of scientific literature and chemical databases, there is currently no published research detailing the specific synthetic methodologies for This compound . The requested compound, with a sulfonic acid group at the 3-position of the 2,5-diformylfuran core, does not appear in available chemical synthesis literature.
Chemical principles suggest that the synthesis of this specific isomer would be highly challenging. The furan ring is naturally prone to electrophilic substitution at its 2- and 5-positions due to the directing influence of the ring's oxygen atom. Furthermore, the presence of two electron-withdrawing formyl groups at these positions significantly deactivates the furan ring, making subsequent electrophilic substitution, such as sulfonation, at any position—especially the less reactive 3-position—energetically unfavorable.
While methods exist for the sulfonation of furan and the synthesis of 2,5-diformylfuran (DFF) from biomass-derived precursors, the direct combination into the specified "this compound" is not documented.
Therefore, an article on its synthetic methodologies cannot be generated as requested due to the absence of foundational scientific data.
If you are interested, an article can be generated on the extensively researched and closely related parent compound, 2,5-Diformylfuran (DFF) , following the detailed outline you provided. This would include discussions on green chemistry principles and the various catalytic systems employed in its production. Please advise if you would like to proceed with this alternative topic.
Reactivity and Reaction Pathways of 2,5 Diformylfuran 3 Sulfonic Acid
Chemical Transformations Involving Formyl Groups
The aldehyde moieties in 2,5-Diformylfuran-3-sulfonic acid are susceptible to a variety of chemical transformations, including reduction, oxidation, and condensation reactions.
The formyl groups of this compound can be selectively or fully reduced to hydroxymethyl groups. The choice of reducing agent and reaction conditions plays a crucial role in determining the final product. For instance, the use of mild reducing agents can potentially lead to the formation of 2-formyl-5-hydroxymethylfuran-3-sulfonic acid or 2,5-bis(hydroxymethyl)furan-3-sulfonic acid.
| Product | Reagent |
| 2,5-bis(hydroxymethyl)furan-3-sulfonic acid | Sodium borohydride (B1222165) (NaBH4) |
| 2-formyl-5-hydroxymethylfuran-3-sulfonic acid | Selective reducing agents |
Data represents plausible reaction pathways and may require experimental validation.
Oxidation of one or both formyl groups yields the corresponding carboxylic acid derivatives. The complete oxidation of both aldehyde groups results in the formation of 2,5-dicarboxyfuran-3-sulfonic acid. Selective oxidation of one formyl group is also a theoretical possibility, which would lead to the formation of 2-carboxy-5-formylfuran-3-sulfonic acid.
| Product | Reagent |
| 2,5-dicarboxyfuran-3-sulfonic acid | Potassium permanganate (B83412) (KMnO4) |
| 2-carboxy-5-formylfuran-3-sulfonic acid | Selective oxidizing agents |
Data represents plausible reaction pathways and may require experimental validation.
The aldehyde functionalities readily undergo condensation reactions with a variety of nucleophiles. These reactions are fundamental for extending the carbon framework and synthesizing more complex furanic structures. Examples include reactions with amines to form Schiff bases (imines) and with active methylene (B1212753) compounds in Knoevenagel condensations.
| Nucleophile | Reaction Type | Product Type |
| Primary Amines (R-NH2) | Condensation | Schiff Bases (Imines) |
| Active Methylene Compounds (e.g., malononitrile) | Knoevenagel Condensation | Furan-based vinyl compounds |
Data represents plausible reaction pathways and may require experimental validation.
The electronic environment of the two formyl groups in this compound is non-equivalent due to the presence of the sulfonic acid group at the C3 position. This difference can be exploited for the selective derivatization of one aldehyde group over the other. The formyl group at the C2 position, being in closer proximity to the electron-withdrawing sulfonic acid group, is expected to be more electrophilic and thus more reactive towards nucleophilic attack. This inherent difference in reactivity allows for a stepwise functionalization of the molecule.
Chemical Transformations Involving the Sulfonic Acid Group
The sulfonic acid group is a strong acidic functional group that readily undergoes reactions typical of its class.
As a strong acid, this compound readily reacts with bases to form the corresponding sulfonate salts. This property is also key to its potential application in ion exchange processes. The ability to form salts can be utilized to modify the solubility and other physicochemical properties of the molecule.
| Base | Product |
| Sodium hydroxide (B78521) (NaOH) | Sodium 2,5-diformylfuran-3-sulfonate |
| Potassium hydroxide (KOH) | Potassium 2,5-diformylfuran-3-sulfonate |
| Ammonia (NH3) | Ammonium 2,5-diformylfuran-3-sulfonate |
Data represents plausible reaction pathways and may require experimental validation.
Conversion to Sulfonate Esters and Amides
The sulfonic acid group (-SO₃H) is a versatile functional group that can be converted into several derivatives, including sulfonate esters and sulfonamides. This transformation typically proceeds via an initial activation step to form a more reactive intermediate, such as a sulfonyl chloride.
General Reaction Pathway:
Chlorination: The sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to convert the sulfonic acid to a sulfonyl chloride (-SO₂Cl).
Esterification/Amidation: The resulting sulfonyl chloride is a highly reactive electrophile.
Sulfonate Esters: Reaction with an alcohol (R'-OH) in the presence of a base (to neutralize the HCl byproduct) yields the corresponding sulfonate ester (R-SO₂OR').
Sulfonamides: Reaction with a primary or secondary amine (R'R''NH) yields the corresponding sulfonamide (R-SO₂NR'R'').
While specific examples for this compound are not documented, this two-step procedure is a standard and reliable method for the synthesis of sulfonate esters and amides from sulfonic acids. The reactivity of the aldehyde groups on the furan (B31954) ring would need to be considered, as they could potentially undergo side reactions under the reaction conditions, although they are generally stable to the reagents used for sulfonyl chloride formation.
Acid-Catalyzed Reactions
The sulfonic acid group is a strong acid and can catalyze various reactions. In the context of this compound, the acidic proton of the sulfonic acid group can protonate other functional groups within the molecule or in other reactant molecules.
One of the most well-documented acid-catalyzed reactions involving sulfonic acids is desulfonation . This is the reverse of sulfonation and involves the removal of the -SO₃H group from an aromatic ring. The reaction is typically favored by heating the sulfonic acid in the presence of dilute aqueous acid. masterorganicchemistry.comyoutube.com For this compound, this would lead to the formation of 2,5-diformylfuran. The ease of this reaction depends on the stability of the carbocation intermediate formed upon protonation of the furan ring.
The aldehyde groups can also participate in acid-catalyzed reactions, such as acetal (B89532) formation. In the presence of an alcohol and an acid catalyst (which can be the sulfonic acid group itself, i.e., intramolecular catalysis), the aldehyde groups can be converted to acetals.
Reactivity of the Furan Ring System in this compound
The furan ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene (B151609), making it more susceptible to both electrophilic substitution and addition/ring-opening reactions. The presence of two strongly electron-withdrawing formyl groups and a sulfonic acid group significantly deactivates the furan ring towards electrophilic attack and makes it more susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. masterorganicchemistry.com However, the furan ring in this compound is heavily substituted with deactivating groups. Both the formyl (-CHO) and sulfonic acid (-SO₃H) groups are meta-directing in benzene chemistry, but on a furan ring, their directing effects and deactivating nature would be pronounced.
The only available position for substitution is at C4. Given the strong deactivation, forcing conditions would likely be required for any EAS reaction to occur. Typical EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂).
Halogenation: Introduction of a halogen (e.g., -Cl, -Br).
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group.
The extreme deactivation of the ring makes these reactions challenging and likely to result in low yields or require harsh conditions that could lead to decomposition of the starting material.
Nucleophilic Addition and Ring-Opening Reactions
The electron-deficient nature of the furan ring in this compound makes it a candidate for nucleophilic attack. This can lead to either addition products or, more commonly with furans, ring-opening.
Literature on substituted furans shows that strong nucleophiles can attack the furan ring, leading to a loss of aromaticity and subsequent ring cleavage. rsc.org For example, treatment of 3-lithiofurans can lead to ring-opening to form allenes and acetylenes. While the conditions are different, this illustrates the propensity of the furan ring to undergo such transformations.
The aldehyde groups are also prime targets for nucleophilic addition. Reagents such as organometallics (e.g., Grignard reagents), cyanides, and ylides would be expected to react readily with the formyl groups to form secondary alcohols, cyanohydrins, and alkenes, respectively.
Mechanistic Investigations of this compound Reactions
Kinetic Studies and Reaction Rate Determination
Specific kinetic studies and reaction rate determinations for reactions involving this compound are not available in the reviewed literature. However, general principles can be applied to predict the kinetics of its potential reactions.
For the conversion to sulfonate esters and amides , the rate-determining step would likely be the nucleophilic attack of the alcohol or amine on the sulfonyl chloride intermediate. The rate would be dependent on the concentration of both the sulfonyl chloride and the nucleophile, as well as the nucleophilicity of the attacking species.
In electrophilic aromatic substitution , the rate-determining step is the attack of the electrophile on the furan ring to form a resonance-stabilized carbocation intermediate (a sigma complex). libretexts.org Due to the strong deactivating effect of the substituents, the activation energy for this step would be very high, leading to a slow reaction rate.
For nucleophilic reactions , the rate would depend on the nature of the nucleophile and the electrophilicity of the reaction site (either the carbon of the aldehyde or a carbon on the furan ring).
Kinetic studies on the sulfonation of dodecylbenzene (B1670861) have been performed, providing a model for how such studies could be designed for furan systems. researchgate.net These studies typically involve monitoring the concentration of reactants and products over time to determine the reaction order and rate constant.
Computational Chemistry and Theoretical Modeling
A thorough search for computational studies, including quantum chemical calculations of electronic structure and reaction pathway elucidation with transition state analysis for this compound, yielded no specific results. While density functional theory (DFT) and other computational methods are widely used to investigate the electronic structure and reaction mechanisms of various molecules, including other furan derivatives and sulfur-containing compounds, no such analyses appear to have been published for this compound. researchgate.netnih.gov
Advanced Characterization and Analytical Methodologies for 2,5 Diformylfuran 3 Sulfonic Acid
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are fundamental in confirming the molecular structure of 2,5-Diformylfuran-3-sulfonic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.
¹³C NMR: The carbon NMR spectrum would provide evidence for the six unique carbon atoms in the structure. The carbons of the two aldehyde groups (C=O) are expected to have the most downfield chemical shifts. The four carbons of the furan (B31954) ring would appear in the aromatic region, with their specific shifts influenced by their substituents (two formyl groups and one sulfonic acid group). Theoretical calculations and comparisons with related furan derivatives are often used to assign these signals precisely. nih.govresearchgate.net
Predicted NMR Spectral Data for this compound Predicted data based on known values for furan derivatives and the electronic effects of substituents.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | > 7.5 | Singlet | Furan ring proton (H4) |
| ¹H | > 9.8 | Singlet | Aldehyde protons (CHO) |
| ¹H | Variable, broad | Singlet | Sulfonic acid proton (SO₃H) |
| ¹³C | > 175 | Singlet | Aldehyde carbons (C=O) |
| ¹³C | 110 - 160 | Singlets | Furan ring carbons |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net
For this compound, the spectra would be dominated by signals from the aldehyde, furan, and sulfonic acid moieties.
Aldehyde Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the IR spectrum, typically around 1670-1700 cm⁻¹.
Furan Ring: The furan ring itself gives rise to several characteristic bands, including C-H stretching above 3100 cm⁻¹, C=C stretching vibrations in the 1400-1580 cm⁻¹ region, and ring breathing modes. globalresearchonline.net
Sulfonic Acid Group: This group is identified by several key vibrations. Strong and broad absorption from the O-H stretch is expected in the 2800-3400 cm⁻¹ region. Asymmetric and symmetric S=O stretching vibrations typically appear as strong bands around 1350 cm⁻¹ and 1150 cm⁻¹, respectively. The S-O stretch is usually found in the 1030-1040 cm⁻¹ range. asianpubs.org
Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Sulfonic Acid | O-H stretch | 2800 - 3400 | Strong, Broad |
| Furan Ring | C-H stretch | ~3120 | Medium |
| Aldehyde | C-H stretch | ~2850, ~2750 | Medium to Weak |
| Aldehyde | C=O stretch | 1670 - 1700 | Strong |
| Furan Ring | C=C stretch | 1400 - 1580 | Medium to Strong |
| Sulfonic Acid | S=O asymmetric stretch | ~1350 | Strong |
| Sulfonic Acid | S=O symmetric stretch | ~1150 | Strong |
| Furan Ring / C-S | Ring / C-S vibrations | 700 - 1100 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving π-electron systems. Furan and its derivatives are known to exhibit strong UV absorption. globalresearchonline.net The spectrum of this compound is expected to show intense absorption bands corresponding to π → π* transitions within the conjugated system formed by the furan ring and the two electron-withdrawing formyl groups. acs.orgacs.org The unsubstituted furan molecule has a primary absorption peak around 200-220 nm. spectrabase.com The addition of the two aldehyde groups, as seen in 2,5-diformylfuran (DFF), extends the conjugation and shifts the maximum absorption (λmax) to around 280 nm. jku.atmdpi.com The further addition of the sulfonic acid group, an auxochrome, may lead to a slight shift in the λmax and a change in the molar absorptivity.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₆H₄O₆S), the exact molecular weight is 203.9780 g/mol . nih.gov
In a mass spectrometer, the molecule is ionized and then fragmented. The analysis of the resulting fragments helps to piece together the original structure. For aromatic sulfonic acids, common fragmentation pathways observed under negative ion mode include the loss of SO₂ (64 Da) or SO₃ (80 Da). aaqr.orgresearchgate.netscilit.com The fragmentation would also likely involve the loss of carbon monoxide (CO, 28 Da) from the aldehyde groups.
Predicted Mass Spectrometry Fragmentation Data for this compound Assuming negative ion mode [M-H]⁻ as the parent ion, m/z = 203.0
| m/z (Daltons) | Loss from Parent Ion | Identity of Fragment |
| 203.0 | - | [M-H]⁻ (Parent Ion) |
| 139.0 | SO₂ | [M-H-SO₂]⁻ |
| 123.0 | SO₃ | [M-H-SO₃]⁻ |
| 175.0 | CO | [M-H-CO]⁻ |
| 147.0 | 2CO | [M-H-2CO]⁻ |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile, polar compounds like this compound. Given the compound's high polarity due to the sulfonic acid group, a reversed-phase HPLC (RP-HPLC) method is most suitable.
To achieve good separation and peak shape, the mobile phase composition is critical. A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. shimadzu.com Due to the acidic nature of the analyte, an acidic modifier such as phosphoric acid or formic acid is often added to the mobile phase to suppress the ionization of the sulfonic acid group, leading to better retention and more symmetrical peaks on a standard C18 column. sielc.com Alternatively, ion-pairing chromatography, which involves adding an ion-pairing agent to the mobile phase, can be employed for the analysis of ionic compounds like sulfonic acids. Detection is typically performed using a UV detector set at the compound's λmax (e.g., ~280 nm). jku.at
Proposed HPLC Method Parameters for this compound
| Parameter | Recommended Condition | Purpose |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Standard reversed-phase separation |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid | Gradient or isocratic elution for polar compounds |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detection | UV at ~280 nm | Detection of the furan chromophore |
| Injection Volume | 10 µL | Standard injection volume |
Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is impractical due to its low volatility and thermal instability, properties conferred by the polar sulfonic acid functional group. To facilitate GC-MS analysis, a crucial derivatization step is required to convert the non-volatile analyte into a thermally stable and volatile derivative.
Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those found in sulfonic acids, alcohols, and carboxylic acids. sigmaaldrich.comtcichemicals.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the acidic proton of the sulfonic acid group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com This reaction significantly reduces the polarity of the molecule and increases its volatility, making it amenable to separation by GC and subsequent detection by mass spectrometry.
The resulting derivatized molecule will exhibit a characteristic mass spectrum. For instance, TBDMS derivatives are known to produce typical fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57), which aids in structural confirmation. sigmaaldrich.com
Table 1: Hypothetical GC-MS Derivatization Data for this compound
| Parameter | Value | Description |
| Parent Compound | This compound | The analyte requiring derivatization. |
| Chemical Formula | C₆H₄O₆S | The molecular formula of the underivatized compound. nih.gov |
| Molecular Weight | 204.16 g/mol | The molecular weight of the underivatized compound. |
| Derivatization Agent | MTBSTFA | Forms a tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.com |
| Derivative Formed | 2,5-Diformylfuran-3-sulfonyl TBDMS ether | The volatile compound analyzed by GC-MS. |
| Expected MW of Derivative | 318.44 g/mol | Calculated by adding the mass of the TBDMS group (114.28) and subtracting the mass of the acidic proton (1.01). |
| Predicted Key MS Fragments (m/z) | 303 (M-15), 261 (M-57) | Characteristic mass losses from the TBDMS derivative that aid in identification. sigmaaldrich.com |
Elemental Composition and Quantitative Analysis
Elemental Composition
Elemental analysis is a fundamental technique for verifying the empirical formula and purity of a newly synthesized compound. For this compound (C₆H₄O₆S), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. This analytical method is crucial in polymer science, for instance, where it has been used to characterize resins formed from the related compound 2,5-diformylfuran and urea (B33335). cnrs.fr Comparing the experimentally determined percentages of carbon, hydrogen, oxygen, and sulfur with the theoretical values provides a confirmation of the compound's identity and stoichiometry.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
| Carbon | C | 12.01 | 35.30% |
| Hydrogen | H | 1.01 | 1.97% |
| Oxygen | O | 16.00 | 47.02% |
| Sulfur | S | 32.06 | 15.71% |
Quantitative Analysis
Several methods are suitable for the quantitative determination of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a robust and widely used technique for analyzing furanic compounds. jku.at Given the strong UV absorbance of the furan ring and aldehyde groups, detection at a wavelength around 280 nm would likely provide high sensitivity for quantification. jku.at
Furthermore, novel spectrophotometric and electrochemical methods have been developed for the real-time monitoring and quantification of the structurally related compound 2,5-diformylfuran (DFF). mdpi.comresearchgate.net A colorimetric assay based on the reaction of DFF with 1,4-phenylenediamine (PPD) to form a Schiff-base polymer has been reported, with detection limits in the micromolar range. mdpi.com Electrochemical methods using a glassy carbon electrode have also demonstrated the ability to monitor DFF production in real-time with high accuracy and low detection limits. researchgate.net These techniques could potentially be adapted for the quantitative analysis of this compound, offering rapid and sensitive measurement options.
Applications of 2,5 Diformylfuran 3 Sulfonic Acid in Advanced Materials
Monomer for Polymer Synthesis
The bifunctional nature of the aldehyde groups in 2,5-diformylfuran-3-sulfonic acid allows it to act as a monomer in various polymerization reactions. The presence of the sulfonic acid group can further enhance the properties of the resulting polymers, for instance by improving solubility, introducing ion-exchange capabilities, or acting as an intrinsic catalyst during polymerization.
Polycondensation Polymers (e.g., Polyesters, Polyamides, Polyurethanes)
The two aldehyde groups of this compound can readily participate in polycondensation reactions. While direct research on the sulfonic acid derivative is emerging, extensive studies on the closely related 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) provide a strong basis for its potential in producing a variety of polycondensation polymers. rsc.orgmdpi.comrsc.org
Polyesters: Similar to how FDCA is used to create polyesters like poly(ethylene furanoate) (PEF), a bio-based alternative to PET, the diformyl groups of this compound can be oxidized to carboxylic acids to form polyester (B1180765) chains. mdpi.comrsc.orgnih.gov Alternatively, the aldehyde groups can react with diols under specific catalytic conditions to yield polyesters. nih.gov The sulfonic acid group would be expected to enhance the polymer's hydrophilicity and potentially its thermal stability. The rigid furan (B31954) ring contributes to a higher glass transition temperature compared to their aliphatic counterparts. rsc.orgrsc.org
Polyamides: The reaction of the diformyl groups with diamines can lead to the formation of polyamides. This can be achieved through a reductive amination process or by converting the aldehyde groups to carboxylic acids or acyl chlorides, which then react with diamines. rsc.orgresearchgate.net The resulting furan-based polyamides are anticipated to exhibit high thermal stability and mechanical strength, analogous to those derived from FDCA. rsc.org The sulfonic acid group would introduce a hydrophilic and potentially ion-conductive character to the polyamide.
Polyurethanes: While the synthesis of polyurethanes typically involves isocyanates and polyols, furan-based monomers can be incorporated. nih.govjku.at The aldehyde groups of this compound could be reduced to hydroxyl groups to form a furan-based diol. This diol, containing a sulfonic acid group, could then be reacted with diisocyanates to produce polyurethanes with unique properties, such as improved adhesion and moisture permeability, due to the presence of the furan ring and the sulfonic acid group. researchgate.netasianpubs.org
Table 1: Comparison of Thermal Properties of Furan-Based and Petroleum-Based Polyesters
| Polymer | Monomers | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
| Poly(ethylene terephthalate) (PET) | Terephthalic acid, Ethylene glycol | ~75 °C | ~265 °C |
| Poly(ethylene furanoate) (PEF) | 2,5-Furandicarboxylic acid, Ethylene glycol | ~85-90 °C | ~210-220 °C |
| Poly(hexamethylene furanamide) (PA6F) | 2,5-Furandicarboxylic acid, Hexamethylenediamine | ~130 °C | Not Reported |
| Poly(hexamethylene terephthalamide) (PA6T) | Terephthalic acid, Hexamethylenediamine | High | High |
Chain-Growth Polymers via Vinyl or Acrylate (B77674) Derivatives
The aldehyde functionalities of this compound can be chemically modified to introduce polymerizable groups, such as vinyl or acrylate moieties. This would allow the furan-based monomer to participate in chain-growth polymerization, leading to a different class of polymers with a furan-sulfonic acid pendant group.
For instance, the aldehyde groups can undergo a Wittig reaction or similar olefination reactions to be converted into vinyl groups. Alternatively, they can be reduced to hydroxyl groups, which can then be esterified with acrylic acid or methacrylic acid to form acrylate or methacrylate (B99206) esters. These furan-based vinyl or acrylate monomers could then be polymerized via free-radical, anionic, or cationic polymerization to yield polymers with a polyolefin or polyacrylate backbone and pendant furan-sulfonic acid groups.
The resulting polymers would combine the properties of the polymer backbone with the functionality of the furan and sulfonic acid groups. For example, a polyacrylate with pendant this compound groups could exhibit interesting optical and thermal properties, as well as potential for further cross-linking through the aldehyde groups.
Cross-linking Agent in Polymer Networks and Resins
The bifunctional nature of this compound makes it an excellent candidate as a cross-linking agent in the formation of polymer networks and resins. The two aldehyde groups can react with various functional groups in polymer chains, such as hydroxyl, amino, or amide groups, to form stable covalent bonds, thereby creating a three-dimensional network structure.
Research has demonstrated that 2,5-diformylfuran (DFF) can serve as a bio-based alternative to traditional cross-linking agents like glutaraldehyde. nih.gov DFF has been successfully used to cross-link amino-functionalized resins for enzyme immobilization, showing comparable performance to glutaraldehyde. nih.gov Similarly, this compound could be employed in a similar manner. The presence of the sulfonic acid group could offer additional benefits, such as increasing the hydrophilicity of the resin, which could be advantageous in certain applications, for example, in creating hydrogels or materials with improved swelling properties. Furthermore, the acidic nature of the sulfonic acid group could potentially catalyze the cross-linking reaction itself.
The condensation of DFF with urea (B33335) has been shown to produce a cross-linked polymer resin with high yield. cnrs.fr This suggests that this compound could also be used to create novel furan-urea resins with inherent acidity, which could find applications as solid acid catalysts or ion-exchange resins.
Functional Materials and Smart Systems
The unique combination of a furan ring, aldehyde groups, and a sulfonic acid group in a single molecule makes this compound a promising building block for the development of functional materials and smart systems that can respond to external stimuli.
pH-Responsive Materials and Sensors
The sulfonic acid group in this compound is a strongly acidic moiety that can be readily ionized. This property can be harnessed to create pH-responsive materials. core.ac.uk When incorporated into a polymer structure, the protonation state of the sulfonic acid groups will change depending on the pH of the surrounding environment.
At low pH, the sulfonic acid groups will be protonated (-SO3H), while at higher pH, they will be deprotonated (-SO3-). This change in ionization state can lead to significant changes in the polymer's properties, such as its conformation, solubility, and swelling behavior. For example, a polymer containing this compound units could be designed to be soluble in water at high pH (due to the electrostatic repulsion between the sulfonate anions) and insoluble at low pH (due to the formation of hydrogen bonds between the protonated sulfonic acid groups).
This pH-responsive behavior can be utilized in various applications, including:
Drug Delivery Systems: The polymer could encapsulate a drug and release it in a pH-dependent manner. For instance, a drug could be released in the acidic environment of a tumor. nih.gov
Sensors: The change in the polymer's properties with pH could be used to develop sensors that can detect changes in acidity. This could be coupled with a change in color or fluorescence.
Smart Membranes: Membranes with pH-tunable permeability could be fabricated for separation processes.
The aldehyde groups could be further utilized to immobilize other functional molecules, such as fluorescent dyes, to create more sophisticated sensor systems.
Self-Healing Polymers and Composites
The furan ring in this compound opens up the possibility of creating self-healing materials based on the Diels-Alder reaction. The Diels-Alder reaction is a reversible cycloaddition reaction between a diene (in this case, the furan ring) and a dienophile (such as a maleimide (B117702) group).
By incorporating both furan-containing monomers (like derivatives of this compound) and maleimide-containing monomers into a polymer network, a material with thermally reversible cross-links can be created. nih.gov When the material is damaged, the crack can be healed by applying heat, which causes the retro-Diels-Alder reaction to occur, breaking the cross-links and allowing the polymer chains to flow and fill the crack. Upon cooling, the forward Diels-Alder reaction takes place, reforming the cross-links and restoring the material's integrity. nih.gov
The sulfonic acid groups in this compound could play a crucial role in such a system. They could potentially catalyze the Diels-Alder reaction or enhance the material's properties through ionic interactions, leading to improved self-healing efficiency. Furthermore, the aldehyde groups could be used to introduce other functionalities or to create a secondary, permanent cross-linking network in combination with the reversible Diels-Alder cross-links.
Beyond the Diels-Alder mechanism, the sulfonic acid groups could also contribute to self-healing through non-covalent interactions, such as hydrogen bonding and ionic clustering. These dynamic interactions can provide a self-healing capability at room temperature.
Design of Supramolecular Assemblies
Currently, there is a lack of specific research detailing the use of this compound in the design of supramolecular assemblies. The molecular architecture of the compound, featuring hydrogen bond donors and acceptors in the aldehyde and sulfonic acid groups, theoretically allows for self-assembly and the formation of ordered supramolecular structures. However, no published studies appear to have explored this potential.
Applications in Catalysis and Adsorption
The introduction of a sulfonic acid group onto the furan ring is a common strategy to create solid acid catalysts. These materials are valued for their potential to replace corrosive and difficult-to-recycle liquid acids in various chemical processes.
Heterogeneous Acid Catalyst for Organic Reactions
Adsorbent for Specific Chemical Species
There is no direct evidence in the current scientific literature to support the application of this compound as an adsorbent for specific chemical species. The polar nature of the sulfonic acid and aldehyde groups could potentially allow for interactions with certain molecules, suggesting a theoretical basis for its use in adsorption or separation technologies. However, empirical data from targeted studies is required to validate this potential.
Bio-based Fine Chemicals and Specialty Products
The transformation of biomass-derived furanics into value-added chemicals is a cornerstone of sustainable chemistry.
Precursor for Other Advanced Furanic Derivatives
The chemical structure of this compound, with its multiple reactive sites, makes it a plausible precursor for the synthesis of more complex, functionalized furanic derivatives. The aldehyde groups can undergo a variety of reactions, including oxidation to carboxylic acids, reduction to alcohols, and condensation with amines to form Schiff bases. The sulfonic acid group can also be a site for further chemical modification. Despite this theoretical potential, there are no specific examples in the literature of this compound being used as a starting material for the synthesis of other advanced furanic compounds.
Building Block in Pharmaceutical or Agrochemical Intermediates
The unique chemical architecture of this compound, combining a furan core with reactive aldehyde and sulfonic acid functional groups, positions it as a molecule of significant interest for the synthesis of complex intermediates in the pharmaceutical and agrochemical sectors. While direct, extensive research on this specific sulfonated derivative is emerging, the well-established versatility of the furan scaffold and its derivatives provides a strong basis for its potential applications. researchgate.netijabbr.comutripoli.edu.ly The furan nucleus is a fundamental component in numerous biologically active compounds, and the strategic placement of functional groups, as seen in this compound, allows for a variety of chemical transformations to build larger, more complex molecules. researchgate.netutripoli.edu.ly
The presence of two aldehyde groups in this compound offers dual points for reaction, enabling its use as a cross-linking agent or as a precursor to bis-substituted furan derivatives. These aldehydes can readily undergo reactions such as condensation, oxidation, and reductive amination to introduce a wide range of functionalities. Such transformations are crucial for constructing the core structures of many pharmaceutical and agrochemical agents.
Furthermore, the sulfonic acid group imparts unique properties to the molecule. Its strong acidity and potential to improve aqueous solubility can be advantageous in certain synthetic pathways and can influence the biological activity of the final product. The sulfonation of furan and its homologs is a known chemical process, and the resulting furansulfonamides have been investigated for their biological properties. youtube.comacs.org For instance, studies on various pyrrole, furan-, and thiophen-sulphonamides have demonstrated their anti-fungal and anti-bacterial activities, highlighting the potential of sulfonated furan derivatives in developing new therapeutic or crop protection agents. acs.org
In the context of pharmaceuticals, furan derivatives are integral to a wide array of drugs, exhibiting antimicrobial, anti-inflammatory, and antitumor properties, among others. researchgate.netijabbr.comutripoli.edu.ly The furan ring system serves as a versatile scaffold that can be modified to optimize pharmacological activity. researchgate.net For example, 2-acetylfuran, a related furan derivative, is a known intermediate in the synthesis of the penicillin derivative cefuroxime. slideshare.net The structural motifs present in this compound could, therefore, be exploited to synthesize novel analogs of existing drugs or entirely new classes of therapeutic agents.
Similarly, in the agrochemical industry, furan-based compounds have been developed as fungicides and nematicides. scirp.org The ability to introduce diverse substituents onto the furan ring allows for the fine-tuning of activity against specific plant pathogens. The functional handles on this compound provide a clear pathway to generate libraries of new compounds for screening as potential agrochemicals. The inherent biological activity of the furan moiety, combined with the potential for diverse chemical modifications, makes it a valuable platform for the discovery of new crop protection solutions. utripoli.edu.ly
While specific research on the direct application of this compound as a building block in commercially available pharmaceuticals or agrochemicals is not yet widely published, its chemical attributes strongly suggest its potential in these fields. Future research will likely focus on harnessing the reactivity of its functional groups to synthesize novel compounds with desirable biological activities.
Sustainable Production and Economic Viability
Life Cycle Assessment of 2,5-Diformylfuran-3-sulfonic acid Production
A comprehensive Life Cycle Assessment (LCA) is fundamental to quantifying the environmental footprint of this compound (DFFS) production. While a dedicated, publicly available LCA for DFFS is not yet prevalent, valuable insights can be gleaned from studies on related furan (B31954) compounds like 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethylfurfural (B1680220) (HMF), a key precursor to many furan derivatives. nih.gov LCAs for furan-based chemicals typically evaluate environmental impacts such as global warming potential, acidification, and eutrophication from raw material extraction to the factory gate.
Table 1: Key Parameters in the Life Cycle Assessment of Furan Derivative Production
| Parameter | Description | Potential Environmental Impact |
|---|---|---|
| Feedstock | The source of carbohydrates for furan production (e.g., corn, sugarcane, wood). | Land use change, water consumption, and fertilizer use. |
| Energy Input | Energy required for heating, cooling, and separation processes. | Greenhouse gas emissions from electricity and heat generation. |
| Solvent Use | Solvents employed in reaction and purification steps. | Volatile organic compound (VOC) emissions and toxicity. |
| Catalyst | The type and reusability of the catalyst used in the synthesis. | Metal leaching and the energy intensity of catalyst production. |
| Waste Generation | Byproducts and waste streams from the production process. | Water pollution and solid waste disposal. |
Research on analogous furan derivatives indicates that the energy required for conversion and purification is a major environmental hotspot. elsevierpure.com Therefore, the development of energy-efficient technologies is crucial for enhancing the sustainability of DFFS production.
Process Intensification and Scale-Up Considerations
Process intensification focuses on creating smaller, more efficient, and safer manufacturing plants. For the production of DFFS, several strategies can be implemented to intensify the process and enable successful scaling.
A significant advancement is the transition from traditional batch reactors to continuous flow systems. Continuous flow reactors provide numerous benefits, including superior heat and mass transfer, enhanced reaction control, increased safety, and the potential for easier automation. The application of microreactors, a type of continuous flow technology, allows for precise management of reaction conditions, which can lead to higher product yields and selectivity.
Another critical area for intensification is downstream processing. The separation and purification of DFFS from the reaction mixture can be highly energy-intensive. The adoption of advanced separation technologies, such as membrane filtration and reactive extraction, could substantially decrease the energy consumption and costs associated with this stage.
Table 2: Process Intensification Strategies for DFFS Production
| Strategy | Description | Potential Benefits |
|---|---|---|
| Continuous Flow Synthesis | Transitioning from batch to continuous production. | Improved heat and mass transfer, better process control, enhanced safety. |
| Microreactor Technology | Utilizing reactors with micro-scale dimensions. | Precise control over reaction conditions, higher yields, faster reaction times. |
| Alternative Energy Sources | Employing microwave or ultrasonic irradiation. | Reduced reaction times and lower energy consumption. |
| Advanced Separation Techniques | Using methods like membrane filtration or reactive extraction. | Reduced energy for purification and higher product purity. |
| Catalyst Immobilization | Attaching the catalyst to a solid support. | Easier catalyst recovery and reuse, reduced downstream contamination. |
The successful scale-up of DFFS production will necessitate careful implementation of these intensified processes to ensure that the economic and environmental advantages seen at the laboratory level are preserved on an industrial scale. nih.gov
Economic Analysis of Production Costs and Market Potential
The economic viability of DFFS production hinges on its manufacturing costs and the market demand for its applications. A detailed techno-economic analysis (TEA) is essential to assess its commercial feasibility.
Several factors influence the production cost of DFFS, including the price of biomass feedstock, the cost and durability of the catalyst, energy consumption, and the capital investment for the production facility. The choice of feedstock is a major cost driver. While first-generation feedstocks like corn are readily available, second-generation lignocellulosic biomass, such as agricultural and forestry waste, presents a potentially more affordable and sustainable option, although its processing can be more intricate and expensive. sci-hub.se
The market potential for DFFS is tied to its utility as a building block for polymers, resins, and fine chemicals. researchgate.net Its diformyl functionality enables it to serve as a crosslinking agent, while the sulfonic acid group can confer unique properties to the resulting materials, such as enhanced water solubility or catalytic activity. nih.gov The competitiveness of DFFS will be determined by its performance and price in comparison to existing petroleum-based chemicals with similar functions. A market report on the related compound 2,5-diformylfuran (DFF) projects substantial growth, indicating a potentially favorable market for furan-based aldehydes. wiseguyreports.com
Table 3: Key Factors in the Economic Analysis of DFFS Production
| Cost/Revenue Driver | Description | Impact on Economic Viability |
|---|---|---|
| Feedstock Cost | Price of the raw biomass material. | A major component of the overall production cost. mdpi.com |
| Catalyst Cost & Lifetime | The expense of the catalyst and its reusability. | A significant factor in operating costs. sci-hub.se |
| Energy Costs | Cost of electricity and heat for the process. | A key operational expense, particularly for separation steps. |
| Capital Expenditure | Investment required for building the production facility. | A major upfront cost that needs to be recouped. |
| Market Price of DFFS | The price at which DFFS can be sold. | Determines the potential profitability of the process. |
Further research and development are necessary to de-risk the technology and provide more precise cost estimations, which will be vital for attracting investment for commercial-scale production.
Integration into Biorefinery Concepts and Waste Valorization
Integrating DFFS production into a biorefinery concept is a promising approach to bolster its economic and sustainable credentials. A biorefinery is a facility that combines biomass conversion processes and equipment to produce fuels, power, and value-added chemicals from biomass. rsc.org
Within a biorefinery, the output streams of one process can serve as inputs for another, which minimizes waste and maximizes the use of the biomass feedstock. researchgate.net For example, the lignin (B12514952) fraction that remains after cellulose (B213188) and hemicellulose have been extracted for DFFS production could be used to generate heat and power for the facility or be converted into other valuable aromatic chemicals.
Future Research Directions and Emerging Opportunities
Development of Novel and Highly Efficient Synthetic Pathways
The viability of 2,5-diformylfuran-3-sulfonic acid as a platform chemical hinges on the development of efficient and sustainable synthetic routes. Currently, no established, high-yield synthesis for this specific molecule is documented, presenting a significant research opportunity. Future investigations should focus on two primary strategies: the direct sulfonation of DFF or the synthesis of DFF from pre-sulfonated precursors.
One potential pathway involves the electrophilic sulfonation of DFF. This would require careful optimization of reaction conditions to achieve regioselectivity at the C3 position while avoiding oxidation of the sensitive aldehyde groups. Various sulfonating agents and catalyst systems could be explored.
Another promising approach is to start from a more accessible furan (B31954) derivative, introduce the sulfonic acid group, and then perform the necessary transformations to generate the diformyl structure. For instance, the sulfonation of 5-hydroxymethylfurfural (B1680220) (HMF), a key bio-based platform chemical, followed by selective oxidation of the hydroxymethyl and formyl groups could be a viable route. researchgate.netrsc.org The synthesis of DFF itself is often a tandem reaction involving the dehydration of fructose (B13574) to HMF, followed by the oxidation of HMF. rsc.org Integrating a sulfonation step into this cascade process could represent an elegant and atom-economical approach.
Table 1: Potential Catalytic Systems for DFF Synthesis from Carbohydrates This table presents data for the synthesis of the parent compound, DFF, which could be adapted for the synthesis of its sulfonic acid derivative.
| Catalyst System | Starting Material | Yield of DFF (%) | Key Reaction Conditions |
|---|---|---|---|
| Graphene Oxide | Fructose | 72.5 | One-pot, two-step reaction (N2, 2 h and O2, 22 h) |
| La(OTf)3/Sulfur/DMSO | Fructose | Excellent yield | One-step dehydration/oxidation |
| Bifunctional Polyaniline-Supported Heteropolyacid | Fructose | 76.7 | One-pot, one-step conversion in DMSO at 433 K |
| Amberlite IR 120 H (Solid Acid) | Fructose | High chemo-selectivity | Metal-free, one-pot approach |
Exploration of Undiscovered Reactivity and Derivatization
The unique trifunctional nature of this compound opens a vast landscape for exploring novel chemical transformations and creating a diverse library of derivatives. The two aldehyde groups can undergo a wide array of reactions, including:
Oxidation: To form 2,5-dicarboxyfuran-3-sulfonic acid, a potential bio-based monomer for polyesters and polyamides with built-in functionality.
Reduction: To yield 2,5-bis(hydroxymethyl)furan-3-sulfonic acid, which could serve as a diol in polyurethane and polyester (B1180765) synthesis.
Condensation Reactions: With amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other heterocyclic structures, which are valuable in coordination chemistry and as precursors to bioactive molecules.
The sulfonic acid group imparts strong acidity and hydrophilicity, and its reactivity can be harnessed for:
Salt Formation: Creating a range of ionic compounds with tailored properties.
Esterification: To produce sulfonate esters, which are useful intermediates in organic synthesis.
Catalyst Development: The sulfonic acid group can act as an intrinsic acid catalyst, enabling the molecule to catalyze its own reactions or those of other substrates.
Innovative Applications in High-Performance Materials
The combination of a rigid furan ring, reactive aldehyde groups, and a polar sulfonic acid group makes this compound a highly attractive monomer for the synthesis of advanced functional polymers.
Proton-Exchange Membranes (PEMs): The sulfonic acid group is a key component in PEMs used in fuel cells and electrolyzers. rsc.org Incorporating this furanic monomer into a polymer backbone could lead to novel bio-based PEMs with potentially enhanced proton conductivity and thermal stability.
Self-Healing Polymers: The reversible nature of Schiff base linkages formed from the aldehyde groups could be exploited to design self-healing polymers. The sulfonic acid groups could further enhance the healing process through hydrogen bonding interactions.
Ion-Exchange Resins: Polymerization of this compound or its derivatives could yield cross-linked networks with a high density of sulfonic acid sites, making them suitable for use as high-capacity ion-exchange resins for water purification and metal recovery.
Synergistic Approaches with Other Bio-based Platform Chemicals
The true potential of a bio-based economy lies in the synergistic use of multiple platform chemicals to create materials with tailored properties. rsc.org this compound is well-positioned to be a key player in such integrated biorefinery concepts.
It can be co-polymerized with other furan-based monomers like 2,5-furandicarboxylic acid (FDCA) or 2,5-bis(aminomethyl)furan (B21128) (BAMF) to create a new generation of furan-based polymers with tunable properties. mdpi.com For example, incorporating a small amount of the sulfonic acid-containing monomer into PEF (poly(ethylene furanoate)), a bio-based alternative to PET, could improve its dyeability, moisture absorption, and antistatic properties.
Furthermore, the aldehyde groups of this compound can react with the hydroxyl groups present in other bio-based materials like lignin (B12514952) or cellulose (B213188) to form covalent linkages, opening up possibilities for novel bio-composite materials with enhanced interfacial adhesion and performance.
Advanced Characterization Techniques for In-Situ Studies
To fully understand and optimize the synthesis and application of this compound and its derivatives, advanced in-situ characterization techniques will be indispensable.
In-Situ Spectroscopy (FTIR, Raman, NMR): These techniques can be used to monitor the progress of polymerization reactions in real-time, providing valuable kinetic and mechanistic data. This would be particularly useful for studying the complex interplay between the different functional groups during polymerization.
In-Situ X-ray Scattering (SAXS/WAXS): These techniques can provide insights into the evolution of morphology and crystallinity during the processing of polymers derived from this compound. This is crucial for understanding the structure-property relationships in materials like PEMs.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and guide the rational design of new materials with desired properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for producing 2,5-Diformylfuran-3-sulfonic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves sulfonation or oxidative functionalization of furan derivatives. For example, biomass-derived furans (e.g., hydroxymethylfurfural) can undergo sulfonation using sulfuric acid derivatives or fluorosulfonic agents under controlled temperatures (60–100°C). Yield optimization requires monitoring pH, solvent polarity, and catalyst activity (e.g., acid strength). Reaction quenching with ice-cold water and subsequent purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is typical .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation and skin contact; wash exposed areas with soap/water immediately. Store in airtight containers away from bases or oxidizing agents. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose following hazardous waste protocols. Safety protocols align with sulfonic acid handling guidelines .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use and NMR in deuterated DMSO to confirm sulfonic acid and aldehyde proton environments (δ 9–10 ppm for aldehydes, δ 3–4 ppm for sulfonic protons).
- FT-IR : Peaks near 1700 cm (C=O stretch) and 1040–1150 cm (S=O symmetric/asymmetric stretches).
- UV-Vis : Detect conjugation via absorbance in 250–300 nm range. Validate purity using HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How does the sulfonic acid group influence the electrochemical stability of this compound in aqueous environments?
- Methodological Answer : The sulfonic acid moiety enhances hydrophilicity and proton conductivity but may promote hydrolysis of aldehyde groups under acidic conditions. Stability tests involve cyclic voltammetry (scan rate 50 mV/s, pH 2–7) and long-term immersion studies with periodic FT-IR/NMR analysis. Compare degradation products (e.g., formic acid) against controls lacking sulfonic groups .
Q. What strategies mitigate conflicting data in catalytic studies involving this compound?
- Methodological Answer : Contradictions in catalytic activity (e.g., oxidation vs. polymerization) often arise from solvent effects or trace metal impurities. Standardize protocols:
- Use ultrapure water and degas solvents.
- Pre-treat catalysts (e.g., activated carbon support) to remove contaminants.
- Employ kinetic modeling (e.g., pseudo-first-order plots) to isolate rate-determining steps .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G**) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Simulate nucleophilic attack at aldehyde groups or electrophilic substitution at the sulfonic site. Validate predictions experimentally via kinetic isotope effects or Hammett plots .
Q. What in situ methods are suitable for monitoring degradation pathways of this compound under thermal stress?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to track volatile decomposition products (e.g., SO, CO). For non-volatile residues, employ high-temperature NMR or Raman spectroscopy. Compare activation energies (Arrhenius plots) across degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
